2-(5-Methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid
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Overview
Description
“2-(5-Methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid” is a chemical compound with the CAS Number: 1552568-38-3 . It has a molecular weight of 198.18 and its IUPAC name is 2-(5-(methoxycarbonyl)-3-methyl-1H-pyrazol-1-yl)acetic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-(5-Methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid” is 1S/C8H10N2O4/c1-5-3-6(8(13)14-2)10(9-5)4-7(11)12/h3H,4H2,1-2H3,(H,11,12) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-(5-Methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid” is a powder that is stored at room temperature . Its molecular weight is 198.18 .Scientific Research Applications
Chemical Synthesis and Modification
2-(5-Methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid is explored in chemical syntheses and modifications. For instance, related compounds, such as (2-Methyl-2H-chromen-2-yl)acetic acid and its methoxy derivatives, are synthesized via condensations of salicylaldehyde with diethyl isopropylidenemalonate followed by hydrolysis (Yamaguchi, Takahashi, & Kawase, 1992). Additionally, acylation of amines and pyrazole with related acyl chlorides demonstrates the potential of this compound in creating new amides and 1-acylpyrazole (Arutjunyan et al., 2013).
Pharmaceutical Research
In pharmaceutical research, compounds structurally similar to 2-(5-Methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid are synthesized and studied for their potential biological properties. For example, novel indole-benzimidazole derivatives were prepared from 2-methylindole-3-acetic acid and its 5-methoxy derivative (Wang et al., 2016).
Analytical Chemistry
In the field of analytical chemistry, derivatives of related compounds are used as fluorescent labeling reagents, demonstrating the versatility of this class of compounds in biochemical analysis. A novel fluorophore derived from 5-methoxyindole-3-acetic acid showed strong fluorescence in a wide pH range, indicating its utility in biomedical analysis (Hirano et al., 2004).
Crystal and Molecular Structure Analysis
The crystal structure of related compounds, such as 5-methoxyindole-3-acetic acid, has been analyzed to understand their molecular conformation. This type of analysis is crucial in understanding the physical and chemical properties of these compounds (Sakaki et al., 1975).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(5-methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-5-3-6(8(13)14-2)10(9-5)4-7(11)12/h3H,4H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIACUYGJXAXOHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)OC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid |
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